1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane
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Overview
Description
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is a unique organotin compound characterized by its bulky tert-butyl groups and dichlorodistannathiane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane typically involves the reaction of tert-butyl chloride with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorodistannathiane core can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced tin species.
Substitution: Formation of substituted organotin compounds.
Scientific Research Applications
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of tin-based drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane involves its interaction with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The dichlorodistannathiane core can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The pathways involved include coordination with metal centers and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another organotin compound with similar steric properties but different reactivity.
tert-Butyl 3-aminopropanoate: A compound with tert-butyl groups but different functional groups and applications.
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodistannathiane is unique due to its dichlorodistannathiane core, which imparts distinct chemical properties and reactivity. The presence of bulky tert-butyl groups further enhances its steric hindrance, making it a valuable reagent in selective organic synthesis and advanced material production.
Properties
CAS No. |
392730-61-9 |
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Molecular Formula |
C16H36Cl2SSn2 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
ditert-butyl-chloro-[ditert-butyl(chloro)stannyl]sulfanylstannane |
InChI |
InChI=1S/4C4H9.2ClH.S.2Sn/c4*1-4(2)3;;;;;/h4*1-3H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
NUHQLYOHXUVHEQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(S[Sn](C(C)(C)C)(C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
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